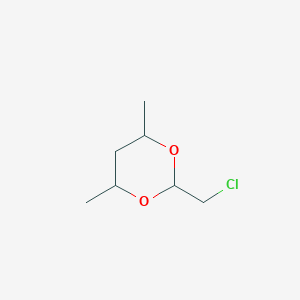
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane is a chemical compound used in scientific research for its unique properties. This compound is also known as CDMD and has a molecular formula of C8H15ClO2. CDMD is a colorless liquid that is soluble in organic solvents such as chloroform, ether, and benzene. It is commonly used in the synthesis of various compounds and has been studied for its potential applications in the field of medicine.
作用機序
The mechanism of action of CDMD is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. This property makes it useful in the synthesis of other compounds.
生化学的および生理学的効果
CDMD has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It is also known to be a skin and eye irritant.
実験室実験の利点と制限
CDMD has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. It is also a reactive intermediate, making it useful in the synthesis of other compounds. However, CDMD is toxic and should be handled with care. It is also a skin and eye irritant, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CDMD. One potential area of research is the synthesis of new compounds using CDMD as a reactive intermediate. These compounds could have potential applications in the field of medicine. Another area of research could be the study of the toxicity of CDMD and its potential effects on human health. This could lead to the development of safer alternatives for use in laboratory experiments.
Conclusion
In conclusion, 2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane is a chemical compound with unique properties that make it useful in scientific research. It is commonly used in the synthesis of other compounds and has potential applications in the field of medicine. While CDMD has several advantages for use in laboratory experiments, it is toxic and should be handled with care. Further research is needed to fully understand the potential applications and limitations of CDMD.
合成法
The synthesis of CDMD involves the reaction of 3,5-dimethyl-1,2-dioxane with thionyl chloride and hydrogen chloride gas. This reaction produces CDMD as a colorless liquid with a boiling point of 132-133°C. The synthesis of CDMD is a relatively simple process that can be carried out in a laboratory setting.
科学的研究の応用
CDMD has been used extensively in scientific research for its unique properties. It is commonly used in the synthesis of other compounds, such as cyclic sulfates and sulfamates. These compounds have potential applications in the field of medicine, including as anticancer agents and anti-inflammatory drugs.
特性
CAS番号 |
113547-34-5 |
|---|---|
製品名 |
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane |
分子式 |
C7H13ClO2 |
分子量 |
164.63 g/mol |
IUPAC名 |
2-(chloromethyl)-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H13ClO2/c1-5-3-6(2)10-7(4-8)9-5/h5-7H,3-4H2,1-2H3 |
InChIキー |
LFQFLCODYLKNOZ-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)CCl)C |
正規SMILES |
CC1CC(OC(O1)CCl)C |
同義語 |
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



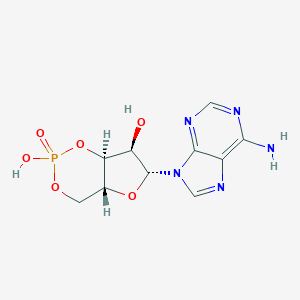
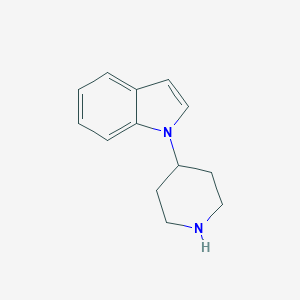
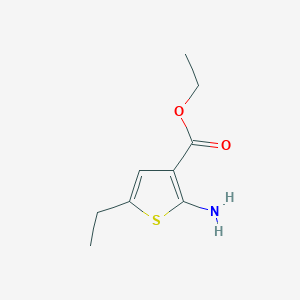
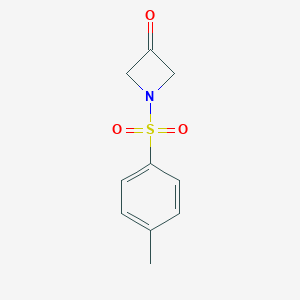
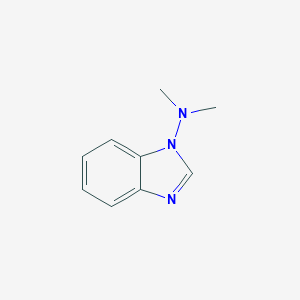
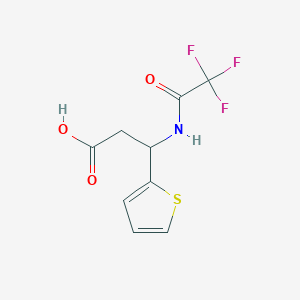

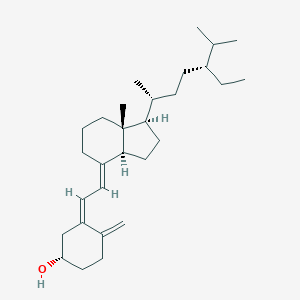
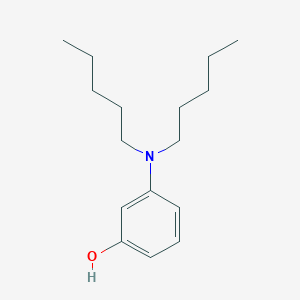
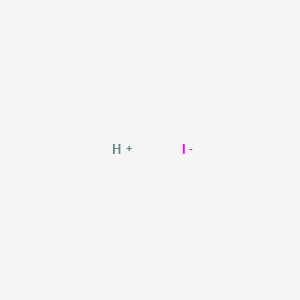
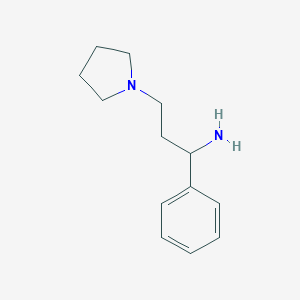

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)
